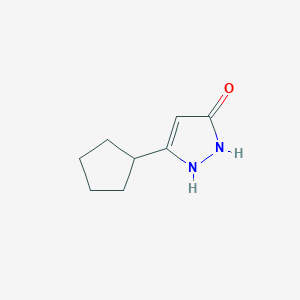

5-Cyclopentyl-1H-pyrazol-3-ol

Description

The Significance of Pyrazole (B372694) Derivatives in Scientific Disciplines

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational scaffold for a vast array of chemical compounds. wisdomlib.orgnih.govnih.govglobalresearchonline.netbohrium.comijrpr.comglobalresearchonline.netrsc.orgnih.gov This structural motif is not merely a synthetic curiosity; it is a privileged core in medicinal chemistry and materials science. globalresearchonline.netbohrium.comijrpr.com The versatility of the pyrazole ring allows for functionalization at multiple positions, enabling the creation of diverse molecular architectures with tailored properties. nih.govijrpr.com

The applications of pyrazole derivatives are extensive, spanning pharmaceuticals, agrochemicals, polymers, cosmetics, and the food industry. nih.gov In medicinal chemistry, pyrazole-based compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. wisdomlib.orgijrpr.comglobalresearchonline.net This broad utility stems from the pyrazole core's ability to interact with various biological targets, such as enzymes and receptors. researchgate.netnih.gov Furthermore, the incorporation of a pyrazole moiety can enhance a molecule's pharmacokinetic profile, improving factors like solubility and bioavailability. ijrpr.com

The 1H-pyrazol-3-ol core, also known as pyrazolone (B3327878), is a key subtype of pyrazole derivatives with its own unique chemical personality. evitachem.compjoes.com It exists in tautomeric forms, which significantly influences its reactivity. evitachem.commdpi.com This structural feature, combined with the presence of both acidic and basic nitrogen atoms, allows the 1H-pyrazol-3-ol core to participate in a wide range of chemical transformations. mdpi.com

The reactivity of the 1H-pyrazol-3-ol ring is characterized by several key reaction types. The hydroxyl group can undergo substitution to form ethers and esters. evitachem.com Additionally, the core can participate in condensation reactions, for instance with aldehydes, to create more complex derivatives. evitachem.com The ring itself is susceptible to both electrophilic and nucleophilic attacks, with electrophilic substitution typically occurring at the C4 position. globalresearchonline.netmdpi.com The nitrogen atoms can also be involved in reactions such as alkylation and acylation. researchgate.net This rich and varied reactivity makes the 1H-pyrazol-3-ol scaffold a valuable building block in organic synthesis. evitachem.comresearchgate.net

Contextualization of 5-Cyclopentyl-1H-pyrazol-3-ol within Current Academic Research

The study of pyrazole derivatives has a rich history, dating back to the late 19th century with the work of Ludwig Knorr. nih.govglobalresearchonline.net His synthesis of pyrazolone from the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) laid the groundwork for over a century of research into this class of compounds. globalresearchonline.net Early investigations focused on the analgesic and antipyretic properties of pyrazolone analogs. pjoes.com

Over the decades, research has expanded to explore a vast chemical space of pyrazole derivatives. Seminal studies have focused on creating polysubstituted pyrazoles and understanding the regioselectivity of their synthesis. nih.govmdpi.com The development of multicomponent reactions and the use of various catalysts have further streamlined the synthesis of these compounds. nih.govmdpi.com More recently, the focus has shifted towards the development of pyrazole-containing drugs with high specificity and efficacy for a range of diseases. globalresearchonline.netbohrium.comnih.gov

The specific focus on this compound stems from the unique combination of the proven pyrazol-3-ol core and the bulky, hydrophobic cyclopentyl group. The cyclopentyl substituent is of particular interest as it can influence the compound's physical and biological properties. For instance, the presence of such a bulky group can impact the molecule's interaction with biological targets, potentially leading to enhanced selectivity or potency. nih.gov

Research into analogous compounds with different substituents at the 5-position has shown that this position is critical for modulating biological activity. Therefore, the investigation of the cyclopentyl derivative is a logical step in exploring the structure-activity relationships of this class of compounds. The potential applications for this compound are broad, ranging from its use as a building block in the synthesis of more complex molecules to its potential as a lead compound in drug discovery.

Research Objectives and Scope of Investigation for this compound

The primary research objectives for this compound encompass a thorough characterization of its chemical and physical properties, an exploration of its reactivity, and an evaluation of its potential applications. A key goal is to understand how the cyclopentyl group influences the established properties of the pyrazol-3-ol core.

The scope of investigation would include:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives. This would be followed by a comprehensive analysis of their structural and physicochemical properties using techniques such as NMR, IR, and mass spectrometry.

Reactivity Studies: Investigating the compound's reactivity in various chemical transformations to understand its synthetic utility as a building block for more complex molecules.

Biological Screening: Evaluating the biological activity of this compound and its derivatives in a range of assays to identify potential therapeutic applications.

Computational Modeling: Employing computational methods to study the molecule's electronic structure, conformation, and potential interactions with biological targets to guide further research and development.

Through these focused investigations, the scientific community can unlock the full potential of this compound and contribute to the broader understanding of pyrazole chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

467248-37-9 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-cyclopentyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C8H12N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10,11) |

InChI Key |

JLGLTWNOEJRGGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Cyclopentyl 1h Pyrazol 3 Ol

Primary Synthetic Routes to the 1H-Pyrazol-3-ol Core

The synthesis of 5-Cyclopentyl-1H-pyrazol-3-ol is primarily achieved through the construction of the pyrazole (B372694) ring, a fundamental heterocyclic scaffold. The key challenge lies in the efficient and regioselective introduction of the cyclopentyl substituent at the C5 position.

Cyclization Reactions for Pyrazole Ring Formation

The most prevalent method for constructing the 1H-pyrazol-3-ol ring system is the condensation reaction between a β-ketoester and a hydrazine (B178648) derivative. This classical approach, known as the Knorr pyrazole synthesis, is widely applicable and can be adapted for a variety of substituted pyrazoles. In the context of this compound, the reaction would involve the cyclization of a cyclopentyl-containing β-ketoester, such as ethyl 3-cyclopentyl-3-oxopropanoate, with hydrazine hydrate (B1144303). The mechanism proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product.

The choice of hydrazine source can influence the reaction outcome. While hydrazine hydrate is commonly used, substituted hydrazines can be employed to introduce a substituent at the N1 position of the pyrazole ring. For the synthesis of the title compound, unsubstituted hydrazine is required to afford the 1H-pyrazole tautomer.

Methods for the Effective Incorporation of the Cyclopentyl Moiety

The cyclopentyl group is a key structural feature of this compound, and its introduction is a critical step in the synthesis. The most direct approach involves starting with a commercially available or readily synthesized precursor that already contains the cyclopentyl moiety. As mentioned, ethyl 3-cyclopentyl-3-oxopropanoate serves as an ideal starting material. This β-ketoester can be prepared through various methods, including the Claisen condensation of cyclopentyl methyl ketone with diethyl carbonate.

An alternative strategy involves the modification of a pre-formed pyrazole ring. However, this is generally less efficient due to potential side reactions and the difficulty of selectively introducing the cyclopentyl group at the desired position. Therefore, the convergent strategy, where the cyclopentyl-containing fragment is coupled with the hydrazine component, is the preferred route.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the presence of a catalyst.

For the cyclization of ethyl 3-cyclopentyl-3-oxopropanoate with hydrazine, polar protic solvents such as ethanol (B145695) or acetic acid are typically employed to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the mechanism. The reaction temperature can be varied from room temperature to reflux, with higher temperatures generally leading to faster reaction rates. However, careful control is necessary to minimize the formation of byproducts.

The use of an acid or base catalyst can also influence the reaction efficiency. Acid catalysts, such as a few drops of acetic acid, can promote the initial condensation step, while base-catalyzed conditions have also been explored for similar pyrazole syntheses. The table below summarizes typical reaction conditions and reported yields for the synthesis of analogous 5-substituted-1H-pyrazol-3-ols, which can be extrapolated to the synthesis of the title compound.

| Starting β-Ketoester | Hydrazine Source | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Ethyl 3-cyclopentyl-3-oxopropanoate | Hydrazine hydrate | Ethanol | Acetic acid (catalytic) | Reflux | Not Reported | |

| Ethyl 3-phenyl-3-oxopropanoate | Hydrazine hydrate | Ethanol | None | Reflux | >90 | |

| Diethyl 2-(cyclopentylcarbonyl)malonate | Hydrazine hydrate | Acetic Acid | None | 120 | 85 |

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Catalytic Syntheses for Enhanced Efficiency

Furthermore, transition metal catalysts have been explored for the synthesis of substituted pyrazoles through cross-coupling reactions. While not directly applicable to the primary synthesis of this compound from a β-ketoester, these methods are valuable for the subsequent derivatization of the pyrazole core.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation to the synthesis of pyrazoles has been shown to dramatically reduce reaction times from hours to minutes. This is attributed to the efficient and uniform heating of the reaction mixture, which often leads to higher yields and purities.

In the context of this compound synthesis, a microwave-assisted protocol would involve mixing the cyclopentyl β-ketoester and hydrazine in a suitable solvent, potentially with a catalytic amount of acid, and irradiating the mixture in a dedicated microwave reactor. The significant reduction in reaction time not only improves throughput but also contributes to a more energy-efficient process.

The table below provides a comparative overview of conventional and microwave-assisted synthesis for analogous pyrazoles, highlighting the advantages of the latter.

| Synthesis Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | β-Ketoester, Hydrazine | Ethanol | 2-8 hours | 75-90 | |

| Microwave-Assisted | β-Ketoester, Hydrazine | Ethanol/Acetic Acid | 5-15 minutes | 85-95 |

Solvent-Free or Aqueous Media Syntheses

The synthesis of this compound is most classically achieved via the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgchim.it In line with the principles of green chemistry, recent methodologies have focused on minimizing or eliminating the use of volatile organic solvents, favoring aqueous media or solvent-free conditions.

The primary route involves the reaction of a β-ketoester, specifically ethyl 3-cyclopentyl-3-oxopropanoate, with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazol-3-ol ring.

Key Green Synthetic Approaches:

Aqueous Synthesis: Water is an ideal solvent for this reaction due to its non-toxic, non-flammable, and inexpensive nature. The reaction can be performed by heating a mixture of the β-ketoester and hydrazine hydrate in water. tandfonline.comtandfonline.com The use of surfactant-type catalysts, such as sodium dodecyl benzene (B151609) sulfonate (SDBS), can facilitate the reaction in water by forming micelles that bring the organic reactants together. tandfonline.comtandfonline.com

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can significantly accelerate the reaction rate and improve yields, often allowing the synthesis to proceed at lower temperatures. This method enhances mass transfer and provides the activation energy needed for the condensation and cyclization steps.

Solvent-Free Synthesis: The reaction can also be conducted under solvent-free conditions by heating a neat mixture of the reactants. This approach offers benefits such as high efficiency, easy product isolation, and minimal waste generation.

Table 1: Comparison of Green Synthetic Conditions for Pyrazol-3-ol Formation

| Method | Catalyst/Medium | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aqueous Heating | Water | Reflux | 2-5 h | Good | google.com |

| Surfactant Catalysis | SDBS in Water | Room Temp - 40°C | 3 h | High (up to 93%) | tandfonline.com |

| Ultrasound | Water or Ethanol | 30-60°C | 30-60 min | Excellent | niscpr.res.in |

| Solvent-Free | None (Neat) | 80-120°C | 1-2 h | Excellent | nih.gov |

Note: Data is representative of analogous pyrazolone (B3327878) syntheses and illustrates the general conditions applicable to this compound.

Strategies for Functionalization and Analog Generation of this compound

The this compound scaffold possesses multiple reactive sites, making it an excellent template for generating diverse chemical libraries. The primary sites for derivatization are the two ring nitrogen atoms (N1 and N2), the hydroxyl group at the C3 position, and the C4 position of the pyrazole ring.

Derivatization at the Nitrogen Positions (N1, N2)

Functionalization at the nitrogen atoms is a common strategy to modulate the compound's physicochemical properties. Due to the tautomerism between the 1H-pyrazol-3-ol and pyrazolin-5-one forms, N-alkylation can lead to a mixture of regioisomers. nih.govmdpi.com

N-Alkylation: The introduction of alkyl groups at the N1 position is typically achieved by reacting the pyrazole with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or 1,4-dioxane. nih.govresearchgate.net The choice of reaction conditions can influence the regioselectivity between N1 and N2 alkylation, especially in unsymmetrically substituted pyrazoles. mdpi.com

N-Arylation: Aryl groups can be introduced using copper-catalyzed cross-coupling reactions with aryl halides. google.com

N-Acylation: Reaction with acid chlorides or anhydrides, often in the presence of a base like triethylamine, typically results in acylation at the N1 position. researchgate.net

Table 2: Selected Methods for N-Functionalization of Pyrazol-3-ols

| Reaction Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide, NaHCO₃ | 1,4-Dioxane, reflux | N1-benzylated pyrazole | nih.gov |

| N-Alkylation | Alkyl Trichloroacetimidate, BF₃·OEt₂ | Dichloromethane | N1- and N2-alkylated isomers | mdpi.com |

| N-Arylation | Aryl halide, Copper(I) iodide | N,N-Dimethylformamide | N-arylated pyrazole | google.com |

Modifications of the Hydroxyl Group (O3)

The hydroxyl group at the C3 position is another key handle for derivatization, allowing for the formation of ethers and esters. These reactions are often in competition with N-alkylation or N-acylation. researchgate.netsit.edu.cn

O-Alkylation (Etherification): Formation of 3-alkoxypyrazoles can be achieved using alkylating agents under basic conditions. The selectivity for O-alkylation over N-alkylation can be influenced by the choice of base and solvent. Hard electrophiles tend to favor O-alkylation. sit.edu.cn Chemoselective etherification has been reported where a tertiary alcohol on a fused pyranopyrazole was selectively etherified. rsc.org

O-Acylation (Esterification): The reaction of pyrazol-3-ols with acid chlorides or carboxylic acids (using coupling agents like DCC) readily forms 3-acyloxypyrazole esters. researchgate.net These esters can be stable final products or can serve as intermediates for further transformations, such as the Fries rearrangement, where the acyl group migrates from the oxygen to the C4 position of the pyrazole ring upon treatment with a Lewis acid. researchgate.netmdpi.com

Substituent Variations on the Cyclopentyl Ring

Modifying the cyclopentyl ring is typically achieved by starting with a pre-functionalized cyclopentane (B165970) derivative rather than by direct substitution on the pre-formed pyrazole. This "starting material" approach allows for the introduction of a wide array of functional groups.

The synthesis would begin with a substituted cyclopentanone (B42830), which is then used to prepare the corresponding β-ketoester (e.g., ethyl 3-(substituted-cyclopentyl)-3-oxopropanoate). This intermediate is then cyclized with hydrazine as previously described. For example, the reaction of a functionalized cyclopentanone with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce condensated products that serve as precursors to various heterocyclic systems, including pyrazoles. researchgate.net This strategy allows for the incorporation of diverse substituents on the cyclopentyl ring, which can be used to fine-tune the molecule's properties or act as attachment points for larger molecular fragments.

Synthesis of Novel Hybrid Structures Incorporating the this compound Scaffold

Creating hybrid molecules by linking the this compound scaffold to other pharmacophores or heterocyclic systems is a powerful strategy in drug discovery. nih.govrsc.org This is often accomplished by first introducing a reactive functional group onto the pyrazole core, which then participates in a coupling or condensation reaction.

Condensation Reactions: A common method involves the Vilsmeier-Haack formylation of the pyrazole at the C4 position to introduce an aldehyde group. mdpi.comnih.gov This aldehyde can then be condensed with various nucleophiles, such as amines or active methylene (B1212753) compounds, to build complex hybrid structures. researchgate.net

Click Chemistry: An azide (B81097) group can be introduced onto the pyrazole ring, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing molecule to form a stable triazole-linked hybrid. beilstein-journals.org

Multicomponent Reactions (MCRs): Pyrazolones are excellent substrates in MCRs. For instance, a tandem Knoevenagel-Michael reaction between an aromatic aldehyde and two equivalents of the pyrazolone can generate 4,4'-(arylmethylene)-bis(pyrazolone) structures. tandfonline.com

Table 3: Strategies for Synthesizing Pyrazole-Based Hybrid Molecules

| Strategy | Key Intermediate | Reaction | Resulting Hybrid | Reference |

|---|---|---|---|---|

| Condensation | C4-Formyl pyrazole | Claisen-Schmidt Condensation | Pyrazole-Chalcone | mdpi.com |

| Condensation | C4-Formyl pyrazole | Knoevenagel Condensation | Pyrazolyl-Thiazolidinedione | researchgate.net |

| Click Chemistry | N-Substituted Azidopyrazole | CuAAC | Pyrazole-Triazole | beilstein-journals.org |

| Michael Addition | Pyrazolone | Conjugate addition to chalcones | 4-Substituted Pyrazolone | niscpr.res.inmku.edu.tr |

Advanced Spectroscopic and Structural Elucidation of 5 Cyclopentyl 1h Pyrazol 3 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) for Proton and Carbon Assignment

One-dimensional NMR provides fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Cyclopentyl-1H-pyrazol-3-ol is expected to show distinct signals for the pyrazole (B372694) ring proton, the cyclopentyl protons, and the labile protons of the NH and OH groups. The chemical shifts are influenced by the electronic environment and the presence of tautomers in solution.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number of non-equivalent carbon atoms and their nature (aliphatic, aromatic, carbonyl-like). The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern and tautomeric form.

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 (NH) | 10.0 - 12.0 | br s | 1H | - |

| 3 (C-OH) | - | - | - | 158.0 - 162.0 |

| 3 (OH) | 8.0 - 9.5 | br s | 1H | - |

| 4 (CH) | 5.4 - 5.8 | s | 1H | 95.0 - 100.0 |

| 5 (C-Cyclopentyl) | - | - | - | 145.0 - 150.0 |

| 1' (CH) | 2.8 - 3.2 | m | 1H | 35.0 - 40.0 |

| 2', 5' (CH₂) | 1.5 - 1.9 | m | 4H | 30.0 - 35.0 |

| 3', 4' (CH₂) | 1.4 - 1.7 | m | 4H | 25.0 - 30.0 |

Note: Predicted chemical shifts are illustrative and can vary based on solvent and experimental conditions. "br s" denotes a broad singlet, and "m" denotes a multiplet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the cyclopentyl group (H-1') and the adjacent methylene (B1212753) protons (H-2', H-5'). It would also confirm the coupling pathways within the cyclopentyl ring's methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is essential for assigning the carbon signals based on the more readily assigned proton spectrum.

| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |

| 5.4 - 5.8 | 95.0 - 100.0 | H-4 to C-4 |

| 2.8 - 3.2 | 35.0 - 40.0 | H-1' to C-1' |

| 1.5 - 1.9 | 30.0 - 35.0 | H-2', H-5' to C-2', C-5' |

| 1.4 - 1.7 | 25.0 - 30.0 | H-3', H-4' to C-3', C-4' |

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key HMBC correlations would include:

The cyclopentyl methine proton (H-1') to the pyrazole carbons C-5 and C-4, definitively linking the cyclopentyl ring to the pyrazole core.

The pyrazole proton H-4 to carbons C-3 and C-5, confirming the substitution pattern on the heterocyclic ring.

| Proton (δ, ppm) | Correlated Carbons (δ, ppm) | Inferred Connectivity |

| H-4 (5.4 - 5.8) | C-3, C-5 | Confirms pyrazole ring structure |

| H-1' (2.8 - 3.2) | C-5, C-4, C-2', C-5' | Links cyclopentyl group to C-5 |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can be used to determine the preferred conformation of the cyclopentyl ring relative to the pyrazole ring by observing correlations between the cyclopentyl protons and the pyrazole ring protons.

Investigation of Tautomeric Equilibria of this compound using Advanced NMR Probes

Pyrazol-3-ols can exist in different tautomeric forms, primarily the 1H-pyrazol-3-ol (OH form), the 1,2-dihydro-3H-pyrazol-3-one (NH form), and the 1,5-dihydro-4H-pyrazol-4-one (CH form). The predominant tautomer can be influenced by the solvent. hmdb.canih.gov In non-polar solvents like chloroform, the OH form is often favored, while in more polar solvents like DMSO, an equilibrium between the OH and NH forms may be observed. mdpi.com Advanced NMR studies, including variable temperature NMR and the use of different deuterated solvents, can help to elucidate the position of this equilibrium. The chemical shifts of the pyrazole ring carbons, particularly C-3 and C-5, are sensitive to the tautomeric form and serve as excellent probes for these investigations. mdpi.com

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₈H₁₂N₂O), the calculated exact mass of the neutral molecule is 152.09496. HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 153.10279, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable structural information. The fragmentation of this compound would likely proceed through several key pathways.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the initial loss of neutral molecules or radical species from the protonated precursor. Common fragmentation patterns for related heterocyclic systems suggest that the cyclopentyl group and the pyrazole ring would be key sites for fragmentation.

| Predicted m/z | Proposed Fragment | Description of Loss |

| 153.1028 | [C₈H₁₃N₂O]⁺ | Protonated molecular ion |

| 135.0922 | [C₈H₁₁N₂]⁺ | Loss of H₂O |

| 85.0657 | [C₅H₉]⁺ | Cleavage of the cyclopentyl group |

| 84.0582 | [C₃H₄N₂O]⁺ | Loss of the cyclopentyl radical |

| 68.0504 | [C₃H₄N₂]⁺ | Loss of cyclopentyl and OH radical |

Infrared (IR) and Raman Spectroscopic Characterization

Vibrational Mode Assignment and Functional Group Identification

The infrared (IR) and Raman spectra of this compound are expected to be dominated by vibrations of its constituent functional groups: the pyrazole ring, the hydroxyl group, and the cyclopentyl substituent. The tautomeric equilibrium between the -ol and the keto forms would significantly influence the observed spectra.

For the 1H-pyrazol-3-ol tautomer, a prominent feature in the IR spectrum would be the O-H stretching vibration, typically appearing as a broad band in the region of 3400-3200 cm⁻¹. The broadening of this band is indicative of hydrogen bonding. The N-H stretching vibration of the pyrazole ring is also expected in a similar region, often overlapping with the O-H stretch. In pyrazole derivatives, C=N stretching vibrations are typically observed in the 1630-1580 cm⁻¹ range. The C-H stretching vibrations of the cyclopentyl group would appear around 2960-2870 cm⁻¹.

In the case of the pyrazolin-3-one tautomer, a strong C=O stretching band would be expected around 1700 cm⁻¹. The presence or absence of this band is a key indicator of the predominant tautomeric form in a given state.

A general assignment of expected vibrational modes for this compound is presented in the table below, based on data from similar pyrazole structures.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3400 - 3200 (broad) | Hydroxyl |

| N-H Stretch | 3300 - 3100 | Pyrazole Ring |

| C-H Stretch (sp³) | 2960 - 2870 | Cyclopentyl Group |

| C=O Stretch (keto form) | ~1700 | Pyrazolinone Ring |

| C=N Stretch | 1630 - 1580 | Pyrazole Ring |

| C=C Stretch | 1550 - 1450 | Pyrazole Ring |

| C-H Bending (sp³) | 1470 - 1450 | Cyclopentyl Group |

| O-H Bending | 1440 - 1395 | Hydroxyl |

| C-N Stretch | 1360 - 1250 | Pyrazole Ring |

Hydrogen Bonding Network Analysis via IR Spectroscopy

Infrared spectroscopy is a powerful tool for analyzing hydrogen bonding networks. In the solid state, this compound is expected to form intermolecular hydrogen bonds. Studies on analogous compounds, such as 1-phenyl-1H-pyrazol-3-ol, have shown the formation of dimers through strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of the pyrazole ring of a neighboring molecule. mdpi.comnih.gov

This intermolecular hydrogen bonding would cause a significant red-shift (shift to lower wavenumbers) and broadening of the O-H and N-H stretching bands in the IR spectrum compared to the monomeric state in a dilute non-polar solution. The extent of this shift provides qualitative information about the strength of the hydrogen bonds. By comparing solid-state IR spectra with those recorded in solvents of varying polarity, the nature of the hydrogen bonding network can be elucidated. For instance, in a non-polar solvent, the dimeric structure stabilized by hydrogen bonds is likely to persist, whereas in a polar solvent like DMSO, these intermolecular bonds may be disrupted in favor of solute-solvent hydrogen bonds. mdpi.com

Single-Crystal X-ray Diffraction Studies

To date, no public records of single-crystal X-ray diffraction studies for this compound are available. However, based on the crystal structures of closely related pyrazol-3-ol derivatives, a hypothetical structural analysis can be inferred.

Determination of Solid-State Molecular Conformation of this compound

A single-crystal X-ray diffraction analysis would definitively determine the solid-state conformation of this compound. This includes establishing the predominant tautomeric form (the -ol versus the keto form) in the crystal lattice. For similar pyrazol-3-ols, the hydroxyl tautomer is often found to be the stable form in the solid state. mdpi.comnih.gov

The analysis would provide precise bond lengths and angles for the entire molecule. Key parameters would include the C3-O bond length, which would be characteristic of a single bond in the -ol form, and the bond lengths within the pyrazole ring, which would indicate its aromatic character. The conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and its orientation relative to the pyrazole ring would also be determined.

Analysis of Crystal Packing and Intermolecular Interactions within the Crystal Lattice

X-ray diffraction is the definitive method for analyzing the three-dimensional arrangement of molecules in a crystal, known as the crystal packing. For this compound, it is anticipated that the crystal packing would be heavily influenced by intermolecular hydrogen bonding.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c (for centrosymmetric dimers) |

| Tautomeric Form | 1H-Pyrazol-3-ol |

| Key Intermolecular Interaction | O-H···N hydrogen bonding |

| Packing Motif | Formation of hydrogen-bonded dimers |

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of hydrogen bonding. Different polymorphs can exhibit distinct physical properties. While no polymorphism studies for this compound have been reported, it is a possibility that would warrant investigation. Screening for polymorphs by varying crystallization conditions (e.g., solvent, temperature, cooling rate) would be a necessary step in the solid-state characterization of this compound.

Similarly, co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could be explored. The hydrogen bonding capabilities of the pyrazol-3-ol moiety make it a suitable candidate for forming co-crystals with other molecules that have complementary hydrogen bond donor or acceptor sites. Such studies could be used to modify the physicochemical properties of the compound.

Computational Chemistry and Theoretical Modeling of 5 Cyclopentyl 1h Pyrazol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools in modern chemistry for predicting the molecular properties and reactivity of compounds like 5-Cyclopentyl-1H-pyrazol-3-ol. eurasianjournals.com These computational methods provide a foundational understanding of the molecule's electronic behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

DFT calculations are instrumental in determining the optimized geometry and electronic ground state properties of pyrazole (B372694) derivatives. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. rsc.org Studies on related pyrazole systems demonstrate that the pyrazole ring is essentially planar. mdpi.com The calculated geometric parameters from analogous structures provide a reliable model for the bond characteristics within the pyrazolone (B3327878) ring of the title compound. nih.gov

Table 1: Predicted Ground State Properties of this compound based on Analogous Pyrazole Derivatives

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Geometry | Planar pyrazole ring | X-ray and DFT studies on substituted pyrazoles mdpi.com |

| Bond Lengths (Ring) | Consistent with aromatic character | DFT calculations on pyrazole derivatives rsc.orgnih.gov |

| Hybridization | sp² hybridized ring atoms | General principles of heterocyclic chemistry |

Note: The values in this table are extrapolated from computational studies on analogous compounds and represent theoretical predictions.

Prediction of Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. rsc.org

For pyrazole derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, and the LUMO is a π* anti-bonding orbital. The energies of these orbitals and the resulting global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated using DFT. These descriptors help in predicting how this compound would interact with other chemical species. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Theoretical Values)

| Parameter | Definition | Predicted Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating character |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting character |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule |

Note: The specific numerical values for these parameters would require dedicated DFT calculations for this compound.

Electrostatic Potential Surface Analysis of this compound

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the ESP map would likely show negative potential (red regions) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the ring and the cyclopentyl group would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interactions. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Investigation of Tautomerism and Conformational Landscape

Pyrazol-3-ols can exist in different tautomeric forms, and the cyclopentyl substituent introduces conformational flexibility. Computational modeling is essential to understand these aspects of the molecule's structure.

Relative Stabilities of Pyrazolone and Pyrazolol Tautomers

This compound can theoretically exist in at least three tautomeric forms: the 3-hydroxy (OH-form or pyrazolol), the 1,2-dihydro-3H-pyrazol-3-one (NH-form), and the 2,4-dihydro-3H-pyrazol-3-one (CH-form). The relative stability of these tautomers is influenced by factors such as the substituent at the 5-position, the solvent, and whether the compound is in the gas phase or solid state. nih.govnih.gov

Theoretical studies on analogous pyrazolones have shown that the relative energies of the tautomers can be calculated using DFT and other high-level computational methods. nih.gov For many pyrazole derivatives, the OH-form (pyrazolol) is found to be more stable, particularly in nonpolar solvents, due to the aromaticity of the pyrazole ring. nih.gov However, the NH-form can be stabilized by intermolecular hydrogen bonding in the solid state or in polar solvents. nih.gov The presence of an alkyl group at the C5 position, such as a cyclopentyl group, is generally considered to have a minor electronic effect on the tautomeric equilibrium compared to strongly electron-donating or withdrawing groups. researchgate.net

Table 3: Predicted Relative Stabilities of Tautomers of this compound

| Tautomer | Structure | Predicted Relative Stability | Influencing Factors |

| 3-Hydroxy (Pyrazolol) | OH-form | Generally more stable in the gas phase and nonpolar solvents | Aromatic stabilization |

| 1,2-Dihydro-3H-pyrazol-3-one | NH-form | Can be stabilized in polar solvents and the solid state | Intermolecular hydrogen bonding |

| 2,4-Dihydro-3H-pyrazol-3-one | CH-form | Generally less stable | Disruption of aromaticity |

Note: The predicted stabilities are based on general trends observed in computational studies of similar pyrazole derivatives.

Conformational Analysis of the Cyclopentyl Moiety and Overall Molecular Geometry

The cyclopentyl group attached to the pyrazole ring is not planar and can adopt several conformations, typically envelope and twist forms, which are close in energy. A conformational analysis of this compound would involve rotating the C-C bond connecting the cyclopentyl ring to the pyrazole ring and analyzing the potential energy surface to identify the most stable conformers. researchgate.net

Solvent Effects on Tautomeric Equilibria via Continuum Solvation Models

The tautomerism of pyrazole derivatives, including this compound, is a critical aspect influencing their chemical reactivity and biological interactions. nih.govmdpi.com This compound can exist in different tautomeric forms, primarily the 3-hydroxy and the 3-oxo (or pyrazolone) forms, alongside annular prototropic tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov The relative stability of these tautomers is significantly influenced by the surrounding solvent environment. nih.govmdpi.com

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to evaluate the effects of a solvent on the tautomeric equilibrium. nih.govresearchgate.net These models treat the solvent as a continuous dielectric medium rather than as individual molecules, which simplifies the calculation of solvation free energy. researchgate.net The stability of pyrazole tautomers is highly dependent on the nature of the substituents on the ring. researchgate.net Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups stabilize the other. nih.govresearchgate.net For this compound, the cyclopentyl group at the C5 position acts as an alkyl group, which is generally considered electron-donating.

The equilibrium between the major tautomers can be quantified by the difference in their free energies (ΔG) in various solvents. A lower ΔG indicates a more stable tautomer in that specific solvent. Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these energy differences. nih.gov Studies on similar heterocyclic systems demonstrate that polar solvents can stabilize tautomers with larger dipole moments through favorable electrostatic interactions. nih.govnih.gov For instance, water has been shown to lower the energetic barriers between tautomers by forming stabilizing hydrogen bonds. nih.gov

| Tautomer | Gas Phase (Reference) | Chloroform (ε ≈ 4.8) | DMSO (ε ≈ 46.7) | Water (ε ≈ 80.1) |

|---|---|---|---|---|

| This compound (OH-form) | 0.00 | -1.5 | -3.2 | -3.8 |

| 5-Cyclopentyl-1,2-dihydropyrazol-3-one (Oxo-form) | +2.1 | +0.8 | -0.5 | -1.1 |

This table presents illustrative data based on general principles of solvent effects on pyrazole tautomerism. The OH-form is often more stable, and its stability increases with solvent polarity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. eurasianjournals.com These simulations provide a detailed, atomistic view of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. hilarispublisher.com

Dynamic Behavior of this compound in Simulated Environments

MD simulations can elucidate the conformational flexibility of this compound in various environments, such as in aqueous solution or embedded within a lipid bilayer. hilarispublisher.com The cyclopentyl ring is not planar and can adopt several conformations (e.g., envelope, twist). MD simulations can track the transitions between these conformations and determine their relative populations. The flexibility of this group can be crucial for how the molecule fits into a biological target's binding site.

Simulations would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant dynamic events. mdpi.com Analysis of the simulation trajectory can yield important parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Ligand-Target Interactions: Atomistic and Coarse-Grained Simulations (focused on pre-clinical models)

In the context of pre-clinical drug discovery, MD simulations are instrumental in understanding how a ligand like this compound interacts with its biological target, which for pyrazole derivatives often includes enzymes like kinases or heat shock proteins. nih.govrsc.org

Atomistic Simulations: These simulations model every atom in the system, providing a high-resolution view of the binding process. ub.edu They can precisely map the hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein's binding pocket. hilarispublisher.com For example, the hydroxyl group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, and the cyclopentyl group can form significant hydrophobic interactions. hilarispublisher.com Atomistic simulations can be used to calculate the binding free energy, offering a quantitative prediction of binding affinity. oup.com

| Feature | Atomistic Simulations | Coarse-Grained (CG) Simulations |

|---|---|---|

| Level of Detail | All atoms are represented explicitly. | Groups of atoms are lumped into single beads. oup.com |

| Computational Cost | High | Low to Moderate oup.com |

| Accessible Timescale | Nanoseconds to a few microseconds | Microseconds to milliseconds researchgate.net |

| Primary Application | Detailed binding mode analysis, binding free energy calculation. ub.edu | Studying large-scale conformational changes, ligand binding pathways. researchgate.net |

| Example for this compound | Precise mapping of H-bonds between the pyrazol-ol moiety and protein residues. | Simulating the diffusion of the compound to a kinase active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.orgmedicalresearchjournal.org These models are crucial in computational drug design for predicting the activity of novel compounds before their synthesis. arabjchem.orgnih.gov

Descriptor Generation for this compound and its Analogs

The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. arabjchem.org These descriptors can be calculated from the 2D or 3D structure of the molecules and are categorized into several classes:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Derived from the molecular graph, including topological indices (e.g., Balaban J index), connectivity indices, and counts of specific structural features (e.g., number of hydrogen bond donors/acceptors). acs.org

3D Descriptors: Calculated from the 3D coordinates of the molecule, such as molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include HOMO/LUMO energies, dipole moment, and atomic partial charges. medicalresearchjournal.orgnih.gov

For a QSAR study on analogs of this compound, one would systematically modify the structure (e.g., by changing the cyclopentyl group to other alkyl or aryl groups, or by substituting at other positions on the pyrazole ring) and calculate a wide range of descriptors for each analog. nih.gov

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight (MW) | The mass of one mole of the substance. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to drug transport properties. |

| Geometrical (3D) | Molecular Volume (V) | The van der Waals volume of the molecule. |

| Hydrophobic (3D) | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. nih.gov |

| Quantum-Chemical | EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relate to reactivity. nih.gov |

Development of Predictive Models for Biological Efficacy (in vitro/molecular level)

Once descriptors are calculated for a series of analogs with known biological activity (e.g., IC₅₀ values for enzyme inhibition), a mathematical model is developed to link the descriptors (independent variables) to the activity (dependent variable). nih.goveurjchem.com Common methods for model development include:

Multiple Linear Regression (MLR): Creates a simple linear equation. arabjchem.org

Partial Least Squares (PLS): A statistical method suitable when there are many, potentially correlated, descriptors. nih.gov

3D-QSAR Methods (CoMFA/CoMSIA): These methods use 3D grid-based descriptors to represent the steric, electrostatic, and other fields of the aligned molecules. rsc.orgfrontiersin.org

A typical QSAR model for a series of pyrazole derivatives might take the form of a linear equation:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c values are coefficients determined by the regression analysis. eurjchem.com The statistical quality of the model is assessed using parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validated R² (Q²). frontiersin.orgeurjchem.com A robust QSAR model can then be used to predict the biological efficacy of new, unsynthesized analogs of this compound, guiding synthetic efforts toward more potent compounds. researchgate.net

Molecular Docking and Ligand-Based Drug Design Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is instrumental in structure-based drug design, offering insights into the binding mode and affinity of a ligand with a biological target. Ligand-based drug design, conversely, is employed when the three-dimensional structure of the target is unknown and relies on the knowledge of molecules that bind to the target. nih.govresearchgate.net

Although specific docking studies for this compound are not explicitly detailed in the reviewed literature, extensive research on pyrazole derivatives allows for the identification of probable biological targets and the prediction of binding interactions. Pyrazole scaffolds are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by targeting various enzymes and receptors. researchgate.netmdpi.com

Potential Biological Targets and Predicted Interactions:

Cyclooxygenase (COX) Enzymes: Pyrazole derivatives are well-known inhibitors of COX enzymes, which are key in the inflammatory pathway. nih.govdergipark.org.tr Molecular docking studies on related pyrazole compounds targeting COX-2 have revealed that the pyrazole ring is crucial for interacting with the enzyme's active site. dergipark.org.trrjptonline.org For this compound, it is predicted that the pyrazole core would form key hydrogen bonds with amino acid residues such as Serine and Tyrosine within the COX active site. The cyclopentyl group would likely occupy a hydrophobic pocket, enhancing binding affinity.

Kinases (e.g., VEGFR-2, CDK2): Pyrazole-containing compounds have been investigated as inhibitors of various kinases involved in cell signaling and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). nih.govrsc.org Docking studies of pyrazolo[3,4-d]pyrimidine derivatives with CDK2 have highlighted the importance of hydrogen bonding with the backbone of Leu83 in the ATP binding site. rsc.org It is plausible that the N-H and hydroxyl groups of this compound could form similar crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

Viral Proteases (e.g., SARS-CoV-2 Mpro): Recent studies have explored pyrazole derivatives as potential inhibitors of viral proteases like the main protease (Mpro) of SARS-CoV-2. ajol.infonanobioletters.com Docking analyses indicate that the pyrazole scaffold can fit into the active site of Mpro, forming hydrogen bonds and hydrophobic interactions with key residues. ajol.infonanobioletters.com The this compound molecule could potentially interact with the catalytic dyad (His41 and Cys145) of Mpro.

Interactive Data Table: Predicted Binding Interactions of this compound with Potential Biological Targets

| Potential Biological Target | Predicted Interacting Residues | Likely Interaction Types | Role of Substituents |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Ser, Tyr, Arg, His | Hydrogen Bonding, Hydrophobic Interactions | The pyrazole core acts as a scaffold, the -OH group as a hydrogen bond donor/acceptor, and the cyclopentyl group fits into a hydrophobic pocket. |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cys, Asp, Glu, Leu | Hydrogen Bonding with the kinase hinge region | The N-H and -OH groups of the pyrazole ring are predicted to be key for hinge binding. |

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Lys33, Asp86 | Hydrogen Bonding, Hydrophobic Interactions | The pyrazole core can mimic the purine (B94841) base of ATP, with the cyclopentyl group providing additional hydrophobic interactions. |

| SARS-CoV-2 Main Protease (Mpro) | His41, Cys145, Glu166 | Hydrogen Bonding, Pi-Alkyl Interactions | The pyrazole ring can interact with the catalytic dyad, while the cyclopentyl group can engage in hydrophobic interactions. |

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity. nih.gov A pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new potential lead compounds. nih.gov

For pyrazole derivatives, pharmacophore models have been developed for various biological targets. A common pharmacophore model for pyrazole-based inhibitors often includes:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group of the pyrazole ring and the hydroxyl group at the 3-position can act as hydrogen bond donors.

Hydrophobic Features (HY): The cyclopentyl group at the 5-position provides a significant hydrophobic feature, which is often crucial for anchoring the molecule in a hydrophobic pocket of the target protein.

Aromatic Rings (AR): While not present in this compound itself, many active pyrazole derivatives contain aromatic rings, which contribute to pi-pi stacking interactions.

A study on pyrazole-3-carbohydrazone derivatives as Dipeptidyl Peptidase IV (DPP-4) inhibitors identified a pharmacophore model consisting of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov Similarly, a ligand-based design of pyrazole derivatives as selective COX-2 inhibitors also highlighted the importance of these features in their pharmacophore models. nih.gov

Interactive Data Table: Predicted Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Predicted Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | -OH group at C3, N-H of pyrazole | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in the active site of the target protein. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the pyrazole ring | Interaction with hydrogen bond donor groups in the active site. |

| Hydrophobic Feature (HY) | Cyclopentyl group at C5 | Occupying and interacting with hydrophobic pockets in the target's binding site, contributing to binding affinity and selectivity. |

By leveraging these computational approaches, researchers can effectively screen virtual libraries for compounds with similar pharmacophoric features to this compound or use docking simulations to refine its structure to enhance its binding affinity and selectivity for a specific biological target. These in silico methods are invaluable for accelerating the drug discovery process and for designing novel therapeutic agents based on the pyrazole scaffold.

Investigation of Molecular and Cellular Interactions of 5 Cyclopentyl 1h Pyrazol 3 Ol

Enzyme Modulation Studies (In Vitro Assays)

In vitro enzyme assays are a fundamental first step in characterizing the biological activity of a novel compound. These assays measure the direct effect of the compound on the activity of specific enzymes.

No specific studies detailing the inhibitory or activation profiles of 5-Cyclopentyl-1H-pyrazol-3-ol against any specific enzyme families, such as kinases, phosphatases, or proteases, were identified in the public domain. While pyrazole-containing compounds have been noted for their potential as kinase inhibitors, there is no published data to confirm or deny this activity for this compound. rsc.orgnih.gov

Consistent with the lack of primary screening data, there are no available studies on the enzyme kinetics or the mechanism of inhibition for this compound. Such studies would typically follow the identification of a significant inhibitory activity and would aim to characterize the nature of the interaction between the compound and the enzyme.

Receptor Binding and Signaling Pathway Modulation (Cell-Free and In Vitro Cellular Models)

The ability of a compound to bind to and modulate the activity of cellular receptors is a key indicator of its potential pharmacological effects.

No data from ligand-receptor interaction assays for this compound with any class of receptors, including G-protein coupled receptors (GPCRs) or nuclear receptors, has been published. While some pyrazole (B372694) derivatives have been investigated for their ability to interact with various receptors, this information is not available for the specific compound .

There is a lack of published research on the effects of this compound on intracellular signaling cascades such as the cyclic AMP (cAMP) or Mitogen-Activated Protein Kinase (MAPK) pathways. Although some pyrazole derivatives are known to modulate these pathways, no specific data exists for this compound.

Cellular Assays for Biological Activities (In Vitro Cell Lines)

Cellular assays using in vitro cell lines are crucial for understanding the biological effects of a compound in a more complex biological system.

No studies reporting the biological activities of this compound in any in vitro cell line have been found in the public scientific literature. Therefore, its effects on cell viability, proliferation, or other cellular functions remain uncharacterized. While some related pyrazole compounds have been assessed for their antiproliferative effects in cancer cell lines, this data cannot be extrapolated to this compound without specific experimental evidence. nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

While the pyrazole nucleus is integral to numerous compounds exhibiting anticancer properties, specific data on the antiproliferative and cytotoxic effects of this compound on cancer cell lines are not extensively detailed in publicly available research. However, the broader family of pyrazole derivatives has been the subject of numerous studies in oncology.

Research has shown that various substituted pyrazole derivatives can exert potent antiproliferative activity against a range of human cancer cell lines. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov Some of these compounds demonstrated significant growth inhibitory effects, highlighting the potential of the pyrazole core in developing new anticancer agents. nih.gov

Furthermore, studies on other pyrazole derivatives, such as those incorporating a quinolinyl chalcone (B49325) group or acyl thiourea (B124793) moieties, have also revealed potent anticancer activity. mdpi.com For example, one compound in a series of pyrazole derivatives with 4b-amidopodophyllotoxin rings showed significant antiproliferative activity against the A549 lung cancer cell line. mdpi.com Another study identified a novel pyrazole derivative, PTA-1, which exhibited potent cytotoxicity against various cancer cell lines, including triple-negative breast cancer, by inducing apoptosis and cell cycle arrest. nih.gov

These examples underscore the general potential of the pyrazole scaffold in cancer research. The specific contribution of the 5-cyclopentyl and 3-ol substitutions on this particular pyrazole ring to cytotoxic and antiproliferative activities remains an area for further investigation.

Table 1: Examples of Antiproliferative Activity of Pyrazole Derivatives This table presents data for related pyrazole compounds to illustrate the general potential of the chemical class, as specific data for this compound is not available.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | nih.gov |

| Pyrazole derivatives with 4b-amidopodophyllotoxin rings | A549 (Lung Cancer) | Significant antiproliferative activity | mdpi.com |

| PTA-1 (a novel pyrazole derivative) | Triple-Negative Breast Cancer cells | Potent cytotoxicity, induction of apoptosis and cell cycle arrest | nih.gov |

Anti-inflammatory Responses in Immune Cell Models

The pyrazole moiety is a core component of several well-known anti-inflammatory drugs, such as celecoxib. nih.gov This has spurred interest in the anti-inflammatory potential of other pyrazole derivatives. However, specific studies detailing the anti-inflammatory responses of this compound in immune cell models are not readily found in the current body of scientific literature.

The general class of pyrazole derivatives has been shown to possess anti-inflammatory properties. nih.gov The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For instance, the inhibition of Syk, a cytoplasmic protein-tyrosine kinase, is a target for ameliorating inflammation, and Syk inhibitors are in clinical development. google.com Additionally, the inhibition of phosphodiesterase 4 (PDE4) is another therapeutic target for inflammatory diseases, and numerous PDE4 inhibitors have been developed. google.com

Research into specialized pro-resolving mediators (SPMs) has opened new avenues for treating chronic inflammation. acs.org These molecules act on specific G protein-coupled receptors to resolve inflammation. acs.org While not directly studied with this compound, the development of small molecule mimetics of SPMs represents a potential area where pyrazole derivatives could be explored.

In one study, the anti-inflammatory properties of unitary medicines of interleukin (IL)-1β and tumor necrosis factor α (TNF-α) were investigated in a model of human primary monocytes and THP-1 cells. nih.gov This research highlights the intricate cellular mechanisms involved in inflammation that could be modulated by novel compounds. The potential for this compound to modulate these or other inflammatory pathways remains to be elucidated through specific in vitro studies with immune cell models.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The antimicrobial potential of heterocyclic compounds is an area of active research, with pyrazole derivatives being no exception. nih.gov While specific data on the antimicrobial efficacy of this compound against bacterial and fungal strains is not well-documented, the broader class of pyrazoles has shown promise.

Numerous studies have reported the synthesis and evaluation of pyrazole derivatives for their antibacterial and antifungal activities. mdpi.comnih.gov For example, a series of 1H-pyrazole-3-carboxylic acid derivatives were evaluated against both Gram-positive and Gram-negative bacteria, with some compounds showing notable activity. mdpi.com Similarly, pyrazole derivatives containing a quinolinyl chalcone group have been found to be potent against both bacterial and fungal strains. mdpi.com

The structure-activity relationship of these derivatives is a key area of investigation, with various substitutions on the pyrazole ring influencing their antimicrobial spectrum and potency. nih.gov For instance, some pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have demonstrated inhibitory effects on Candida species. mdpi.com The introduction of different functional groups to the pyrazole core is a strategy employed to enhance antimicrobial activity. nih.gov

Given the established antimicrobial potential of the pyrazole scaffold, this compound represents a candidate for future antimicrobial screening.

Table 2: Examples of Antimicrobial Activity of Pyrazole Derivatives This table includes data for related pyrazole compounds to indicate the general antimicrobial potential of this chemical class, as specific data for this compound is not available.

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference |

| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Antibacterial activity | mdpi.com |

| Pyrazoles with a quinolinyl chalcone group | Bacterial and fungal strains | Potent antimicrobial activity | mdpi.com |

| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida parapsilosis, Candida tropicalis, Candida glabrata | Inhibitory effects | mdpi.com |

Antiviral Activity in Cell Culture Systems

The pyrazole nucleus is present in various compounds that have been investigated for their antiviral properties. nih.gov However, there is a lack of specific published data on the antiviral activity of this compound in cell culture systems.

The broader family of pyrazole derivatives has shown activity against a range of viruses. For instance, certain pyrazole compounds have been found to be active against herpes simplex virus types 1 and 2 in cell culture. nih.gov Research into inhibitors of SARS-CoV-2 replication has also explored heterocyclic compounds, including those with a pyrazole-like structure. mdpi.com The development of compounds that block the entry of viruses, such as Hepatitis C virus (HCV), into susceptible cells is another area where novel heterocyclic compounds are being investigated. google.com

The antiviral activity of these compounds is often dependent on the specific substitutions on the pyrazole ring, which influence their interaction with viral or host cell targets. nih.govmdpi.com Future studies would be necessary to determine if this compound possesses any antiviral efficacy.

Antiparasitic Efficacy in Protozoan or Helminth Models

The search for new antiparasitic agents is a global health priority. While there is a scarcity of specific data on the antiparasitic efficacy of this compound, a patent for heterocyclic compounds for the treatment of helminth infections suggests that cycloalkyl groups, such as cyclopentyl, are of interest in this therapeutic area. google.com

The patent describes the use of various heterocyclic compounds for the treatment of diseases caused by cestodes, nematodes, and trematodes. google.com The inclusion of cycloalkyl groups in the described structures indicates their potential role in conferring anthelmintic properties. google.com However, it is important to note that this patent does not specifically name or test this compound.

Further research, including in vitro and in vivo studies using protozoan or helminth models, would be required to ascertain any potential antiparasitic activity of this compound.

Mechanistic Investigations at the Molecular Level

Protein-Ligand Interaction Characterization (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

The characterization of protein-ligand interactions is fundamental to understanding the mechanism of action of bioactive compounds. nottingham.ac.uk Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable data on the binding affinity, kinetics, and thermodynamics of these interactions. nottingham.ac.uk

Currently, there is no specific published research detailing the use of SPR or ITC to characterize the interaction of this compound with any specific protein target. Such studies are crucial for target identification and lead optimization in drug discovery.

The general principles of protein-ligand interaction analysis involve monitoring changes in physical properties upon binding. univr.it For example, NMR spectroscopy can detect changes in chemical shifts and relaxation parameters of either the protein or the ligand upon complex formation. univr.it Similarly, computational methods like molecular docking are often used to predict the binding modes of ligands to protein targets. researchgate.net

For any of the potential biological activities of this compound to be fully understood, detailed mechanistic studies, including protein-ligand interaction characterization, would be essential. These investigations would provide insights into its molecular targets and the structural basis for its activity.

Transcriptomic and Proteomic Analysis in Response to this compound Exposure (in vitro)

Comprehensive searches of available scientific literature and databases have revealed a significant lack of specific research on the transcriptomic and proteomic effects of in vitro exposure to this compound. While the broader class of pyrazole derivatives has been the subject of extensive pharmacological research, including studies on gene and protein expression, specific data for the this compound compound is not publicly available.

General studies on pyrazole-containing compounds have indicated a wide range of biological activities, which are inherently linked to alterations in gene and protein expression. For instance, various pyrazole derivatives have been investigated for their roles as anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics. These activities are often mediated by changes in the expression of specific genes and proteins involved in signaling pathways related to cell proliferation, inflammation, and apoptosis. However, without direct experimental evidence for this compound, any discussion of its impact on the transcriptome and proteome would be speculative.

Future research in this area would necessitate a series of well-defined in vitro experiments. Such studies would typically involve exposing specific cell lines to this compound and subsequently analyzing changes in mRNA and protein levels using techniques like RNA-sequencing and mass spectrometry-based proteomics. The resulting data would be crucial for constructing a detailed understanding of the compound's mechanism of action at the molecular level.

Data Table: Transcriptomic and Proteomic Analysis

Due to the absence of specific studies on this compound, a data table for transcriptomic and proteomic analysis cannot be generated at this time.

Cellular Localization and Uptake Studies of this compound (in vitro)

Similar to the transcriptomic and proteomic data, there is a notable absence of published research specifically detailing the cellular localization and uptake mechanisms of this compound in vitro. Understanding how a compound enters a cell and where it accumulates is fundamental to elucidating its biological function.

Studies on other pyrazole derivatives have sometimes included investigations into their cellular distribution. For example, fluorescently labeling a compound can allow for its visualization within different cellular compartments using techniques like confocal microscopy. Such studies can reveal whether a compound primarily localizes to the cytoplasm, nucleus, mitochondria, or other organelles, providing clues about its potential molecular targets. The method of cellular entry, whether through passive diffusion, active transport, or endocytosis, is another critical aspect that would require dedicated investigation.

For this compound, determining these properties would be a key step in its pharmacological characterization. Research in this area would involve synthesizing a labeled version of the compound or using indirect methods to track its intracellular concentration and distribution over time.

Data Table: Cellular Localization and Uptake

As no specific studies on the cellular localization or uptake of this compound have been identified, a corresponding data table cannot be provided.

Structure Activity Relationship Sar Elucidation of 5 Cyclopentyl 1h Pyrazol 3 Ol Derivatives

Correlation between Structural Features and Observed Biological Activities (Molecular and Cellular Level)

The biological activity of 5-Cyclopentyl-1H-pyrazol-3-ol derivatives is a direct consequence of their three-dimensional shape and chemical properties, which dictate how they interact with specific biological targets like enzymes or receptors.

The 5-cyclopentyl group is a critical feature. In a study of pyrazole-based inhibitors for the metalloprotease meprin α, a derivative featuring a cyclopentyl moiety at position 3 (equivalent to position 5 in the subject compound's nomenclature) demonstrated potent inhibitory activity in the low nanomolar range, comparable to a diphenylpyrazole derivative. nih.gov This suggests that the bulky, hydrophobic cyclopentyl ring is highly effective at occupying a specific hydrophobic pocket (like the S1 pocket in proteases) within the target's active site, contributing significantly to binding affinity. researchgate.net

The 3-ol (hydroxy) group of the pyrazole (B372694) ring, existing in tautomeric equilibrium with the pyrazolin-5-one form, is a key functional group. nih.govinnovareacademics.in It can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with polar amino acid residues (e.g., serine, threonine, aspartate) in a binding site. This interaction often serves to anchor the molecule in a specific orientation, which is essential for effective inhibition.

Substitutions on the pyrazole ring nitrogen (N1) directly influence the molecule's orientation and interaction potential. For example, in studies on pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors, substitutions at this position were shown to be critical for establishing hydrogen bonds with key residues like Leu83 in the ATP binding site. rsc.org Similarly, for this compound derivatives, an appropriately chosen N1-substituent could position the molecule optimally to engage with the target protein.

The following table correlates specific structural features with their roles in biological activity at the molecular level.

| Structural Feature | Position | Role in Biological Activity | Example of Molecular Interaction |

| Cyclopentyl Group | C5 | Occupies hydrophobic pockets in the target's active site, enhancing binding affinity. | Van der Waals interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine). nih.govresearchgate.net |

| Hydroxy/Oxo Group | C3 | Acts as a critical hydrogen bond donor/acceptor, anchoring the molecule. | Hydrogen bonding with the backbone or side chains of polar amino acids (e.g., Ser, Thr, Asp). nih.gov |

| Pyrazole Nitrogen | N1 | Site for substitutions that can modulate potency, selectivity, and pharmacokinetic properties. | N-substituents can form additional hydrogen bonds or hydrophobic interactions, refining target engagement. rsc.org |

Computational Approaches to SAR Analysis

To accelerate the drug discovery process and gain deeper insights into SAR, computational methods are widely employed. These techniques model the interactions between small molecules and their biological targets, helping to predict the activity of novel compounds and guide synthetic efforts.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for correlating the 3D properties of a series of molecules with their biological activities. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR methods applied to pyrazole derivatives. tandfonline.comrsc.org

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups (steric field) or charged groups (electrostatic field) are predicted to either increase or decrease biological activity. nih.gov